
peer-reviewed methods for the characterization
of 1,2,3,4-Tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrocarbazole

Cat. No.: B147488 Get Quote

A Comparative Guide to the Characterization of
1,2,3,4-Tetrahydrocarbazole
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peer-reviewed methods for the

characterization of 1,2,3,4-Tetrahydrocarbazole, a significant heterocyclic scaffold in

medicinal chemistry. The following sections detail the experimental data and methodologies for

various analytical techniques, offering a valuable resource for its identification and quality

control.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 1,2,3,4-
Tetrahydrocarbazole is presented below.
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Property Value Reference

Molecular Formula C₁₂H₁₃N [1][2]

Molecular Weight 171.24 g/mol [1][2]

CAS Number 942-01-8 [1][2]

Melting Point 116-118 °C [3]

Appearance
White or cream crystalline

powder
[2]

Solubility
Soluble in methanol,

chloroform, ethyl acetate
[3][4]

¹H NMR (CDCl₃, 300 MHz)

δ (ppm): 7.64 (br s, 1H, NH),

7.49 (m, 1H), 7.29 (m, 1H),

7.08-7.71 (br m, 2H), 2.74 (br t,

J=6 Hz, 4H), 1.86-1.99 (br m,

4H)

[3]

¹³C NMR (CDCl₃, 75 MHz)

δ (ppm): 134.66, 133.30,

126.82, 119.96, 118.12,

116.81, 109.61, 108.98, 22.42,

22.32, 22.20, 20.05

[3]

Mass Spectrum (EI)

m/z (%): 171 (M⁺, 79), 170

(24), 143 (100), 142 (4), 115

(7)

[5]

FTIR (neat, cm⁻¹)

3401 (N-H stretch), 2928, 2848

(C-H stretch), 1470, 1305,

1235, 739

[3]

UV-Vis (Methanol)
λmax (log ε): 234 (4.5), 285

(3.8), 293 (3.7)
[6]

Elemental Analysis

Calculated: C, 84.17%; H,

7.65%; N, 8.18%. Found: C,

82.87%; H, 7.53%; N, 7.84%

[3]
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Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of 1,2,3,4-Tetrahydrocarbazole by analyzing

the magnetic properties of its atomic nuclei.

Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.[3][5]

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5][7]

¹H NMR Protocol:

Acquire the spectrum at a frequency of 300 MHz.[3]

Set the spectral width to cover the expected proton chemical shift range (typically 0-12

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

¹³C NMR Protocol:

Acquire the spectrum at a frequency of 75 MHz.[3]

Employ proton decoupling to simplify the spectrum.

Set the spectral width to cover the expected carbon chemical shift range (typically 0-150

ppm).
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Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be

significantly more than for ¹H NMR.

Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

2. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1,2,3,4-
Tetrahydrocarbazole.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.[2][5]

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

such as methanol or dichloromethane.

GC-MS Protocol:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) for separation.

Set the oven temperature program to elute the compound of interest. A typical program

might start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

The eluent from the GC is directed into the MS.

Acquire mass spectra in the EI mode, typically at 70 eV.[5]

Scan a mass range of m/z 40-400.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 1,2,3,4-Tetrahydrocarbazole based

on the absorption of infrared radiation.
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Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Wafer Method):[2]

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

Grind the mixture to a fine, uniform powder.

Press the powder into a thin, transparent pellet using a hydraulic press.

FTIR Protocol:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder or a pure KBr pellet and

subtract it from the sample spectrum.

4. High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of 1,2,3,4-Tetrahydrocarbazole and for quantitative analysis.

Instrumentation: An HPLC system equipped with a UV detector.

Method: A reverse-phase HPLC method is commonly used.[8][9]

Chromatographic Conditions:

Column: Newcrom R1 or a similar C18 column.[8][9]

Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid is added to

control the pH. For MS-compatible methods, formic acid should be used instead of

phosphoric acid.[8][9]

Detection: UV detection at a wavelength corresponding to an absorbance maximum of the

compound (e.g., 234 nm or 285 nm).
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Protocol:

Prepare a standard solution of 1,2,3,4-Tetrahydrocarbazole of known concentration in

the mobile phase.

Prepare the sample solution by dissolving a known amount of the sample in the mobile

phase.

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

Inject the standard and sample solutions.

Monitor the chromatogram and determine the retention time and peak area of the analyte.

Purity can be assessed by the presence of any impurity peaks.

5. UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorbance of 1,2,3,4-
Tetrahydrocarbazole, which is useful for quantitative analysis and as a detection parameter

in other methods like HPLC.

Instrumentation: A UV-Visible spectrophotometer.

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent,

such as methanol or ethanol.

Protocol:

Fill a quartz cuvette with the solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Fill another quartz cuvette with the sample solution.

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum

over a range of approximately 200-400 nm.[6]

6. X-ray Crystallography
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Objective: To determine the precise three-dimensional arrangement of atoms in the crystal

lattice of 1,2,3,4-Tetrahydrocarbazole.

Crystal Growth: Single crystals suitable for X-ray diffraction can be obtained by slow

evaporation of a methanol solution.[4]

Data Collection and Structure Refinement:

A suitable single crystal is mounted on a goniometer.

X-ray diffraction data are collected at a specific temperature (e.g., 293 K).[10]

The crystal structure is solved and refined using appropriate software (e.g., SHELXS97).

[10]

The final structure provides information on bond lengths, bond angles, and intermolecular

interactions. The crystal structure of 2,3,4,9-Tetrahydro-1H-carbazole has been reported to

be stabilized by intermolecular N—H···π and C–H···π interactions.[4]

Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive characterization of

1,2,3,4-Tetrahydrocarbazole.
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Caption: Characterization workflow for 1,2,3,4-Tetrahydrocarbazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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